2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide: “Compound X” , belongs to the indole class of organic compounds. Indole derivatives have garnered significant interest due to their clinical and biological potential. The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural products. Physically, indole derivatives are crystalline and colorless, often possessing specific odors .
Preparation Methods
Synthetic Routes::
Acetylation of 4-Aminoisatin: The starting material, 4-aminoisatin, undergoes acetylation to introduce the acetyl group.
Indole Ring Formation: The acetylated intermediate reacts with indole-4-carboxaldehyde to form the indole ring.
N-Alkylation: The resulting compound is N-alkylated using 2-methoxyethyl bromide to introduce the 2-methoxyethyl group.
Amide Formation: Finally, acetylation of the amino group completes the synthesis of .
Compound X: can be synthesized on a larger scale using similar steps, with optimization for yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The indole moiety can undergo oxidation, leading to various oxidation states.
Reduction: Reduction of the carbonyl group or other functional groups may occur.
Substitution: Nucleophilic substitution reactions can modify the indole ring.
Amidation: Formation of amide bonds is crucial for its structure.
Acetylation: Acetic anhydride, pyridine.
Indole Ring Formation: Acidic conditions.
N-Alkylation: Alkyl halides, base.
Amide Formation: Acyl chlorides, amines.
- Various intermediates during synthesis.
Compound X: itself.
Scientific Research Applications
Medicine: exhibits antiviral, anti-inflammatory, anticancer, and antidiabetic properties.
Chemistry: It serves as a versatile building block for designing new drug candidates.
Biology: Investigated for its impact on cellular pathways and receptors.
Mechanism of Action
Targets: Molecular targets include specific receptors, enzymes, or proteins.
Pathways: It modulates signaling pathways related to inflammation, cell growth, and metabolism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other indole derivatives.
Similar Compounds: Tryptophan, indole-3-acetic acid, and related analogs.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-16(28)24-19-5-3-8-22-17(19)10-12-27(22)15-23(29)25-20-6-4-7-21-18(20)9-11-26(21)13-14-30-2/h3-12H,13-15H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
BLDCMNKJWZVPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
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